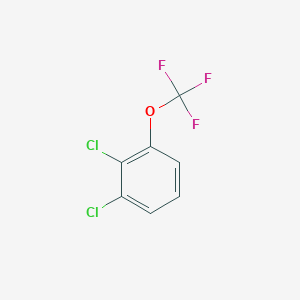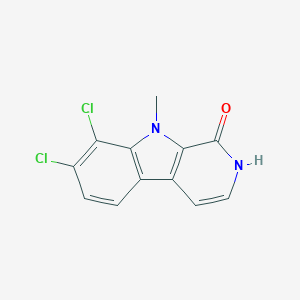
Bauerine C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bauerine C is a natural product that has gained significant attention in scientific research due to its potential therapeutic properties. It is a member of the isoquinoline alkaloid family and has been isolated from various plant species. This compound has shown promising results in various studies, making it an exciting area of research.
科学的研究の応用
Antiviral Activity
Bauerine C, identified in the blue-green alga Dichothrix baueriana, shows antiviral properties, particularly activity against herpes simplex virus type 2. This discovery highlights its potential in antiviral research and therapy development (Larsen, Moore, & Patterson, 1994).
Synthesis Research
There has been significant interest in synthesizing this compound due to its unique properties. The first total synthesis of this compound was achieved from readily available materials, marking a breakthrough in synthetic organic chemistry (Lingam, Rao, Bhowmik, & Islam, 2007). Another study also reports the total synthesis of this compound and its chlorinated analogs, providing insights into the methodology and applications in synthetic chemistry (Pohl, Luchterhandt, & Bracher, 2007).
Cytotoxicity and Hybrid Compounds
Research into this compound also extends to its cytotoxic properties. A study explored hybrids between this compound and another alkaloid, rutaecarpine, revealing that certain modifications to this compound can enhance its cytotoxic activity (Huber & Bracher, 2007).
Kinase Inhibition
A novel aspect of this compound's application is in the development of kinase inhibitors. A study found that derivatives of this compound can inhibit specific kinases at low concentrations, presenting a new avenue for drug discovery and development (Huber et al., 2011).
Versatile Synthesis for Derivatives
Further research into this compound focuses on synthesizing its analogs with better solubility properties. This work contributes to the understanding of how structural changes can impact the physical and biological properties of this compound derivatives (Huber, Kast, & Bracher, 2010).
特性
CAS番号 |
156312-11-7 |
|---|---|
分子式 |
C12H8Cl2N2O |
分子量 |
267.11 g/mol |
IUPAC名 |
7,8-dichloro-9-methyl-2H-pyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C12H8Cl2N2O/c1-16-10-6(2-3-8(13)9(10)14)7-4-5-15-12(17)11(7)16/h2-5H,1H3,(H,15,17) |
InChIキー |
JFESWTBLTSUPGK-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC(=C2Cl)Cl)C3=C1C(=O)NC=C3 |
正規SMILES |
CN1C2=C(C=CC(=C2Cl)Cl)C3=C1C(=O)NC=C3 |
その他のCAS番号 |
156312-11-7 |
同義語 |
bauerine C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



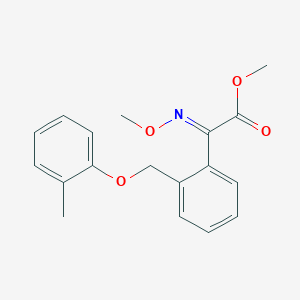
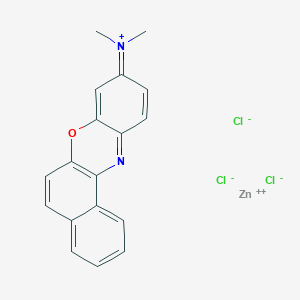
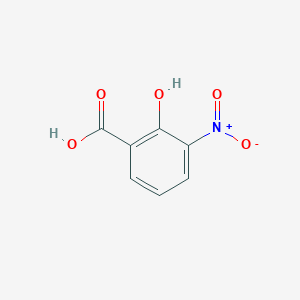
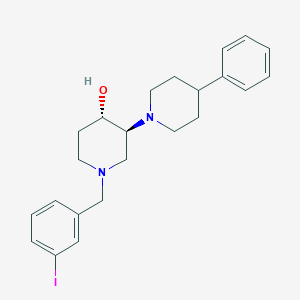
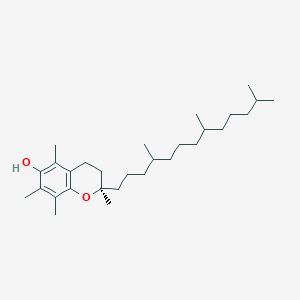
![1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B120605.png)
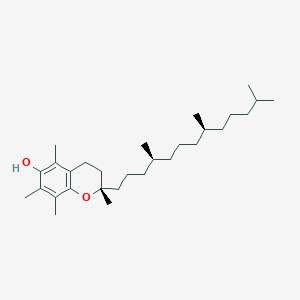
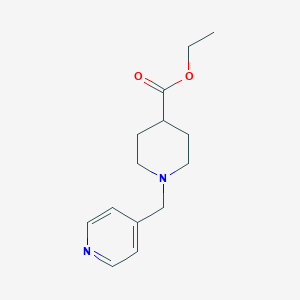
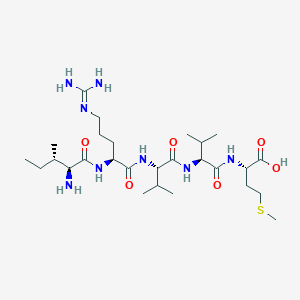
![4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B120615.png)


![6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B120622.png)
